2-Aminopyridine-3-carbothioamide
Overview
Description
2-Aminopyridine-3-carbothioamide is a heterocyclic compound with the molecular formula C6H7N3S. It is a derivative of aminopyridine, characterized by the presence of an amino group at the second position and a carbothioamide group at the third position of the pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-cyanopyridine with hydrogen sulfide in the presence of a base, leading to the formation of the desired carbothioamide derivative . Another method includes the use of thiourea as a sulfur source, reacting with 2-amino-3-cyanopyridine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Aminopyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-aminopyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Aminopyridine: A simpler derivative with only an amino group at the second position.
3-Aminopyridine: An isomer with the amino group at the third position.
4-Aminopyridine: Another isomer with the amino group at the fourth position.
Comparison: 2-Aminopyridine-3-carbothioamide is unique due to the presence of both an amino group and a carbothioamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-aminopyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFWTHGGXGSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627156 | |
Record name | 2-Aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-05-7 | |
Record name | 2-Aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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